

11-epi-mogroside V CAS number and molecular formula

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An In-depth Technical Guide to 11-epimogroside V

This technical guide provides a comprehensive overview of **11-epi-mogroside V**, a cucurbitane triterpenoid glycoside found in the fruit of Siraitia grosvenorii. It is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activities, and therapeutic potential of this natural compound.

Chemical and Physical Properties

11-epi-mogroside V is an epimer of mogroside V, a well-known natural sweetener. The subtle stereochemical difference at the C-11 position may influence its biological activity.

| Property | Value | Reference |
|-------------------|---|-----------|
| CAS Number | 2146088-12-0 | [1] |
| Molecular Formula | C60H102O29 | [1] |
| Molecular Weight | 1287.43 g/mol | [1] |
| Appearance | Solid, Off-white to light yellow | [1] |
| Source | Fruit of Siraitia grosvenorii (monk fruit) | [1] |



Biological Activities and Therapeutic Potential

11-epi-mogroside V and its close analog, mogroside V, have demonstrated a range of biological activities with potential therapeutic applications.

Metabolic Regulation: Glucose Uptake

11-epi-mogroside V has been shown to promote glucose uptake in human HepG2 cells, suggesting its potential as a modulator of glucose metabolism.[1][2] This activity is particularly relevant for research into type 2 diabetes and related metabolic disorders.

Anti-Cancer Activity

Mogroside V, structurally similar to **11-epi-mogroside V**, has exhibited inhibitory effects on the growth of various cancer cells. It has been found to induce apoptosis and cell cycle arrest in pancreatic cancer cells, potentially through the modulation of the STAT3 signaling pathway.[3] [4][5] Furthermore, mogroside V has shown inhibitory effects on skin tumor promotion.[6]

Anti-Inflammatory and Antioxidant Effects

Mogrosides, as a class of compounds, are known for their anti-inflammatory and antioxidant properties.[7] Mogroside V has been shown to alleviate pulmonary inflammation by inhibiting the NF-κB and JAK-STAT1 signaling pathways.[8] It also demonstrates the ability to scavenge intracellular reactive oxygen species (ROS).[9]

Experimental Protocols

This section outlines key experimental methodologies relevant to the study of **11-epi-mogroside V**.

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

HPLC is a standard technique for the purification and quantification of mogrosides.

Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).[10]



- Mobile Phase: A mixture of acetonitrile and water is typically used. For example, a ratio of 22:78 (v/v) has been reported for the analysis of mogroside V.[10]
- Flow Rate: A flow rate of 1.0 mL/min is a common parameter.[10]
- Detection: UV detection at 203 nm is suitable for mogrosides.[10]
- Column Temperature: Maintaining a constant column temperature, such as 32 °C, ensures reproducible results.[10]

Glucose Uptake Assay

This protocol provides a general framework for assessing the effect of **11-epi-mogroside V** on glucose uptake in a cell-based assay.

- Cell Culture: Plate cells (e.g., HepG2) in a suitable multi-well plate and culture until they
 reach the desired confluence.
- Serum Starvation: Before the assay, starve the cells in a serum-free medium for a defined period (e.g., 2-4 hours) to lower basal glucose uptake.
- Treatment: Treat the cells with varying concentrations of **11-epi-mogroside V** for a specific duration. Include a positive control (e.g., insulin) and a negative control (vehicle).
- Glucose Analog Incubation: Add a fluorescent or radiolabeled glucose analog (e.g., 2-deoxy-D-glucose) to the cells and incubate for a short period to allow for uptake.
- Washing: Quickly wash the cells with ice-cold buffer to remove the extracellular glucose analog.
- Cell Lysis and Detection: Lyse the cells and measure the amount of intracellular glucose analog using a plate reader, scintillation counter, or flow cytometer, depending on the type of analog used.[11][12]

Signaling and Biosynthetic Pathways

The biological effects of mogrosides are mediated through various signaling pathways, and their formation in Siraitia grosvenorii follows a complex biosynthetic route.



Mogroside Biosynthesis Pathway

The biosynthesis of mogrosides from squalene involves a series of enzymatic reactions catalyzed by squalene epoxidases, triterpenoid synthases, epoxide hydrolases, cytochrome P450s, and UDP-glucosyltransferases.[13][14]

Biosynthesis of Mogroside V from Squalene.

Anti-Inflammatory Signaling Pathway of Mogroside V

Mogroside V has been shown to inhibit the JAK-STAT1 and NF-κB signaling pathways, which are key regulators of inflammation.[8]

Inhibition of JAK-STAT1 and NF-kB pathways by Mogroside V.

Anti-Cancer Signaling Pathway of Mogroside V

In pancreatic cancer, mogroside V has been suggested to inhibit tumor growth by promoting apoptosis and cell cycle arrest through the modulation of the STAT3 signaling pathway.[3][4][5]

Modulation of STAT3 pathway by Mogroside V in cancer cells.

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